3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrazole ring, which is known for its biological activity, and a furan ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
This compound stands out due to its combination of a pyrazole ring and a furan ring, which imparts unique chemical and biological properties. The presence of the chlorophenyl group further enhances its reactivity and potential for derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-19-13)18(17-11)14(16)20/h1-7,12H,8H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYNKLLCRPUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=S)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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